molecular formula C24H14Cl2O7 B1670383 Diacetyldichlorofluorescein CAS No. 2044-85-1

Diacetyldichlorofluorescein

Cat. No. B1670383
CAS RN: 2044-85-1
M. Wt: 485.3 g/mol
InChI Key: VQVUBYASAICPFU-UHFFFAOYSA-N
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Description

Diacetyldichlorofluorescein is a cell-permeable fluorogenic probe that is useful for the detection of reactive oxygen species (ROS) and nitric oxide (NO) and for the determination of the degree of overall oxidative stress .


Molecular Structure Analysis

The empirical formula of Diacetyldichlorofluorescein is C24H14Cl2O7 and it has a molecular weight of 485.27 . The molecular structure analysis of such compounds is often done using techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

Diacetyldichlorofluorescein is soluble in DMSO and suitable for fluorescence. It has a melting point of 232-234 °C (lit.) and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorometric Analysis Reagent

Diacetyldichlorofluorescein (DADCF) is synthesized through the acetylation of the reduction product of 2′,7′-dichlorofluorescein with zinc and acetic acid. This compound is stable to autoxidation and nonfluorescent until it undergoes oxidation, making it a valuable reagent for fluorometric analysis to determine and detect materials that either oxidize it or catalyze its oxidation to a fluorescent state. Before usage as a reagent, DADCF requires activation with dilute sodium hydroxide (Brandt & Keston, 1965).

Bioimaging of Nitric Oxide

Diacetyldichlorofluorescein derivatives are employed in the bioimaging of nitric oxide (NO) within biological contexts. Despite the fluorescein chromophore's pH sensitivity and autofluorescence overlap with cells, modifications have led to the development of membrane-permeable fluorescent indicators for NO based on the rhodamine chromophore, which offers advantages such as reduced pH dependency and increased fluorescence quantum yield upon NO reaction. This advancement underscores the potential of DADCF derivatives in practical bioimaging applications (Kojima et al., 2001).

Microbial Activity in Soils

The fluorescein diacetate (FDA) method, closely related to DADCF, is utilized for assessing microbial activity in soils. This approach is based on the hydrolysis of FDA by soil microorganisms, releasing fluorescein, which can be quantified spectrophotometrically. Modifications to the traditional FDA method have been proposed to enhance its cost-effectiveness and environmental friendliness, demonstrating the critical role of DADCF and its derivatives in environmental microbiology (Schumacher, Eynard, & Chintala, 2015).

Safety And Hazards

The safety data sheet for Diacetyldichlorofluorescein indicates that it may form combustible dust concentrations in air and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

properties

IUPAC Name

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVUBYASAICPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174389
Record name Diacetyldichlorofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetyldichlorofluorescein

CAS RN

2044-85-1
Record name Diacetyldichlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetyldichlorofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',7'-Dichlorofluorescein 3',6'-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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